N,N'-dibenzylpiperazine-1,4-dicarbothioamide
Description
N,N’-dibenzylpiperazine-1,4-dicarbothioamide is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the piperazine ring, and two thioamide groups attached to the carbon atoms at positions 1 and 4 of the piperazine ring
Properties
IUPAC Name |
1-N,4-N-dibenzylpiperazine-1,4-dicarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4S2/c25-19(21-15-17-7-3-1-4-8-17)23-11-13-24(14-12-23)20(26)22-16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAJSYIDNBCHKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=S)NCC2=CC=CC=C2)C(=S)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dibenzylpiperazine-1,4-dicarbothioamide typically involves the reaction of piperazine with benzyl chloride to form N,N’-dibenzylpiperazine. This intermediate is then reacted with carbon disulfide and an appropriate base, such as sodium hydroxide, to introduce the thioamide groups at positions 1 and 4 of the piperazine ring. The reaction conditions generally include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for N,N’-dibenzylpiperazine-1,4-dicarbothioamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N’-dibenzylpiperazine-1,4-dicarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The thioamide groups can be oxidized to form sulfoxides or sulfones.
Reduction: The thioamide groups can be reduced to form amines.
Substitution: The benzyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. Reactions are typically carried out in solvents such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). Reactions are typically carried out in solvents such as tetrahydrofuran (THF) or ethanol at room temperature.
Substitution: Common reagents include alkyl halides or aryl halides, and reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives of N,N’-dibenzylpiperazine-1,4-dicarbothioamide.
Scientific Research Applications
N,N’-dibenzylpiperazine-1,4-dicarbothioamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’-dibenzylpiperazine-1,4-dicarbothioamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The thioamide groups may interact with enzymes and proteins, potentially inhibiting their activity or altering their function. Additionally, the benzyl groups may facilitate interactions with hydrophobic regions of biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N’-dibenzylpiperazine: Lacks the thioamide groups, making it less reactive in certain chemical reactions.
N,N’-dimethylpiperazine-1,4-dicarbothioamide: Contains methyl groups instead of benzyl groups, resulting in different chemical and biological properties.
N,N’-diethylpiperazine-1,4-dicarbothioamide:
Uniqueness
N,N’-dibenzylpiperazine-1,4-dicarbothioamide is unique due to the presence of both benzyl and thioamide groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
